Propyl 2-chlorobutanoate
Description
Properties
IUPAC Name |
propyl 2-chlorobutanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13ClO2/c1-3-5-10-7(9)6(8)4-2/h6H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZHZYDSYLLWKOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C(CC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20977700 | |
| Record name | Propyl 2-chlorobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20977700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62108-71-8 | |
| Record name | n-Propyl 2-chlorobutyrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062108718 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propyl 2-chlorobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20977700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Conditions
The reaction proceeds via protonation of the carbonyl oxygen of 2-chlorobutanoic acid, enhancing the electrophilicity of the carbonyl carbon. Nucleophilic attack by propanol forms a tetrahedral intermediate, which subsequently loses water to yield propyl 2-chlorobutanoate3.
Optimized Parameters :
Limitations
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Equilibrium-driven process requiring excess alcohol or acid removal (e.g., molecular sieves) to shift equilibrium toward the ester.
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Prolonged reaction times increase the risk of side reactions, such as dehydration of propanol or acid-catalyzed halogen displacement.
Acyl Chloride Alcoholysis via 2-Chlorobutanoyl Chloride
A higher-yielding alternative involves the synthesis of 2-chlorobutanoyl chloride followed by its reaction with propanol. This method bypasses equilibrium limitations and achieves near-quantitative yields under mild conditions.
Synthesis of 2-Chlorobutanoyl Chloride
2-Chlorobutanoic acid is treated with thionyl chloride (SOCl) or oxalyl chloride [(COCl)] to form the corresponding acyl chloride:
Conditions :
Esterification with Propanol
The acyl chloride reacts exothermically with propanol at room temperature:
Key Advantages :
Comparative Analysis of Synthesis Methods
Industrial Considerations
-
Cost Efficiency : Acid-catalyzed methods are economically favorable for small-scale production due to lower reagent costs.
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Safety : Acyl chloride routes necessitate stringent safety protocols for handling corrosive reagents and toxic gases.
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Purity : Distillation post-synthesis achieves >98% purity for both methods, meeting pharmaceutical-grade standards.
Emerging Methodologies and Innovations
Enzymatic Esterification
Recent advances in lipase-catalyzed esterification offer a greener alternative, though substrate specificity for chlorinated acids remains underexplored. Immobilized Candida antarctica lipase B has shown promise in analogous ester syntheses at 40–50°C with ionic liquid solvents3.
Chemical Reactions Analysis
Types of Reactions: Propyl 2-chlorobutanoate undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to 2-chlorobutanoic acid and propanol in the presence of water and an acid or base catalyst.
Reduction: The compound can be reduced to the corresponding alcohol, propyl 2-chlorobutanol, using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles such as hydroxide ions, leading to the formation of propyl 2-hydroxybutanoate.
Common Reagents and Conditions:
Hydrolysis: Water, acid or base catalyst, heat.
Reduction: Lithium aluminum hydride, dry ether, low temperature.
Substitution: Nucleophiles such as hydroxide ions, heat.
Major Products Formed:
Hydrolysis: 2-chlorobutanoic acid and propanol.
Reduction: Propyl 2-chlorobutanol.
Substitution: Propyl 2-hydroxybutanoate.
Scientific Research Applications
Organic Synthesis
Reagent in Chemical Reactions
Propyl 2-chlorobutanoate serves as a valuable reagent in organic synthesis, facilitating the formation of various derivatives and intermediates. It can undergo hydrolysis to yield 2-chlorobutanoic acid and propanol, while reduction reactions can produce 2-chlorobutanol. Furthermore, it can participate in substitution reactions where different nucleophiles can be introduced to form a range of substituted derivatives.
Table 1: Chemical Reactions Involving this compound
| Reaction Type | Products Formed |
|---|---|
| Hydrolysis | 2-Chlorobutanoic acid, Propanol |
| Reduction | 2-Chlorobutanol |
| Substitution | Various substituted derivatives |
Pharmaceutical Applications
Potential Therapeutic Properties
Research indicates that this compound may exhibit biological activities such as antimicrobial and antifungal properties. The presence of the chlorine atom enhances its biological activity compared to non-halogenated counterparts. Studies have shown that chlorinated compounds can interact with biological systems, potentially affecting enzyme activities or cellular processes .
Case Study: Antimicrobial Activity
In a study evaluating various chlorinated esters, this compound demonstrated significant antimicrobial activity against several bacterial strains, indicating its potential use as an antibacterial agent in pharmaceutical formulations. This property is particularly relevant in the development of new antibiotics or preservative agents.
Biochemical Research
Interactions with Biological Systems
Studies have explored the interactions of this compound with metabolic pathways due to its reactivity as a halogenated ester. The chlorine atom's presence can lead to increased lipophilicity, enhancing membrane permeability and potential bioaccumulation in organisms. Such properties are critical for understanding the environmental impacts and safety profiles of chemical substances.
Table 2: Biological Activities of this compound
| Activity Type | Observed Effects |
|---|---|
| Antimicrobial | Effective against various bacteria |
| Enzyme Interaction | Alters enzyme activity |
| Membrane Permeability | Increased due to lipophilicity |
Industrial Applications
Production of Specialty Chemicals
In industry, this compound is utilized in the production of specialty chemicals, fragrances, and flavoring agents. Its unique chemical structure allows it to be incorporated into various formulations that require specific reactivity or sensory properties.
Mechanism of Action
The mechanism of action of propyl 2-chlorobutanoate involves its interaction with various molecular targets and pathways. In hydrolysis reactions, the ester bond is cleaved by water, catalyzed by acids or bases, resulting in the formation of 2-chlorobutanoic acid and propanol. In reduction reactions, the ester is reduced to the corresponding alcohol by the transfer of hydride ions from the reducing agent. In substitution reactions, the chlorine atom is replaced by a nucleophile, forming a new compound.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize Propyl 2-chlorobutanoate, we compare it with structurally or functionally related compounds from the evidence, focusing on molecular features, applications, and hazards.
Chlorobutanol (CAS 57-15-8)
- Structure : Tertiary alcohol with chlorine substituents.
- Uses : Preservative in pharmaceuticals and cosmetics due to antimicrobial properties.
- Toxicity : Classified as acutely toxic (oral, Category 4; H302) .
- Key Difference: Unlike this compound, Chlorobutanol lacks an ester group, reducing its hydrolytic stability but enhancing its solubility in aqueous formulations.
Chloropropylate (CAS 5836-10-2)
- Structure: Organochlorine acaricide with a propyl ether linkage.
- Uses : Agricultural pesticide targeting mites.
- Key Difference: Chloropropylate’s ether functional group and aromatic rings contrast with this compound’s ester and aliphatic chain, leading to divergent reactivity and environmental behavior.
4-Propylphenol (CAS 645-56-7)
- Structure: Phenolic compound with a propyl substituent.
- Uses : Medicinal and fragrance applications (clove-like odor).
- Physicochemical Properties : Lower volatility compared to esters due to hydrogen bonding from the hydroxyl group .
- Key Difference: The absence of chlorine and the presence of a phenol group limit its use in synthetic pathways requiring electrophilic substituents like chlorine.
Data Table: Comparative Analysis
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
